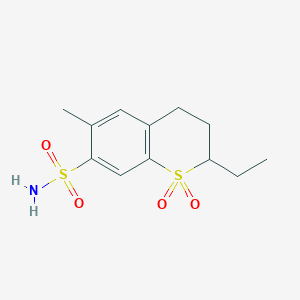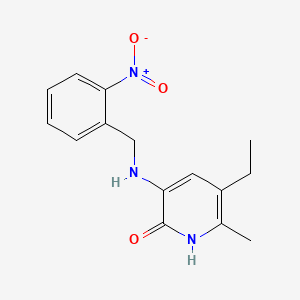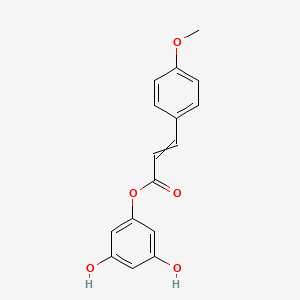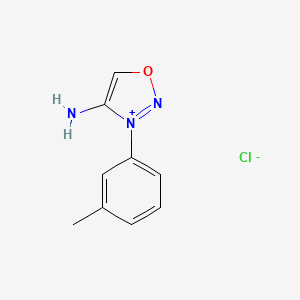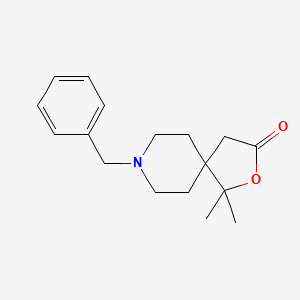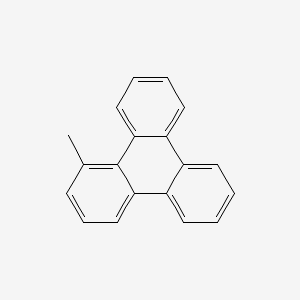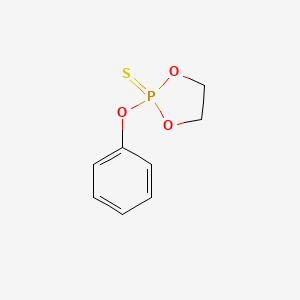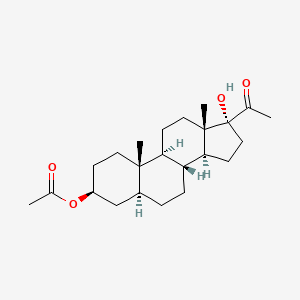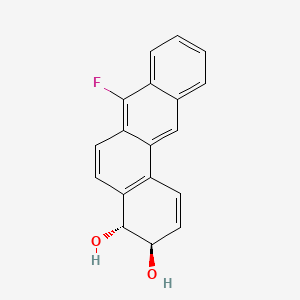
trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene: is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by the presence of two hydroxyl groups and a fluorine atom attached to a benz(a)anthracene framework. It is of interest in various fields of scientific research due to its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with benz(a)anthracene.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Dihydroxylation: The dihydroxylation of the 3,4 positions is often carried out using osmium tetroxide (OsO4) followed by reduction with sodium bisulfite (NaHSO3).
Hydrogenation: The final step involves the hydrogenation of the double bond between the 3 and 4 positions using a catalyst like palladium on carbon (Pd/C) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. The choice of solvents, reagents, and catalysts is also optimized to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones.
Reduction: Reduction reactions can target the aromatic ring or the hydroxyl groups, leading to various hydrogenated products.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at positions not occupied by the hydroxyl or fluorine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of fully hydrogenated benz(a)anthracene derivatives.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene is used as a model compound to study the effects of fluorine substitution on the reactivity and stability of polycyclic aromatic hydrocarbons.
Biology
Biologically, this compound is investigated for its potential mutagenic and carcinogenic properties. It serves as a probe to understand the metabolic pathways involved in the bioactivation of polycyclic aromatic hydrocarbons.
Medicine
In medicine, research focuses on its potential as a chemotherapeutic agent. The compound’s ability to form DNA adducts makes it a candidate for studying mechanisms of action in cancer therapy.
Industry
Industrially, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene involves its metabolic activation to form reactive intermediates. These intermediates can interact with cellular macromolecules, such as DNA, leading to the formation of DNA adducts. This interaction can result in mutagenesis and carcinogenesis. The primary molecular targets include cytochrome P450 enzymes and epoxide hydrolase, which facilitate the formation of dihydrodiol epoxides, the ultimate carcinogenic metabolites.
Comparación Con Compuestos Similares
Similar Compounds
- trans-3,4-Dihydroxy-3,4-dihydrobenzo(a)anthracene
- trans-5,6-Dihydroxy-5,6-dihydrobenzo(a)anthracene
- trans-8,9-Dihydroxy-8,9-dihydrobenzo(a)anthracene
Uniqueness
The presence of the fluorine atom in trans-3,4-Dihydroxy-3,4-dihydro-7-fluorobenz(a)anthracene distinguishes it from other similar compounds. This fluorine substitution can significantly alter the compound’s electronic properties, reactivity, and biological activity. The fluorine atom can also influence the compound’s metabolic stability and its interaction with biological targets, making it a unique subject of study in various scientific fields.
Propiedades
Número CAS |
89577-38-8 |
|---|---|
Fórmula molecular |
C18H13FO2 |
Peso molecular |
280.3 g/mol |
Nombre IUPAC |
(3R,4R)-7-fluoro-3,4-dihydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H13FO2/c19-17-11-4-2-1-3-10(11)9-15-12-7-8-16(20)18(21)14(12)6-5-13(15)17/h1-9,16,18,20-21H/t16-,18-/m1/s1 |
Clave InChI |
AYSYSODSLPUONT-SJLPKXTDSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2F)[C@H]([C@@H](C=C4)O)O |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C4=C(C=CC3=C2F)C(C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



